molecular formula C21H21NO5 B11400185 N-(4-methoxybenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(4-methoxybenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11400185
M. Wt: 367.4 g/mol
InChI Key: MJUIANQQCFLHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a coumarin-derived acetamide featuring a 4-methyl-7-methoxy-substituted chromen-2-one core linked to a 4-methoxybenzyl group via an acetamide bridge. The coumarin moiety contributes to its planar aromatic structure, while the methoxy and methyl substituents enhance lipophilicity and influence electronic properties.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H21NO5/c1-13-17-9-8-16(26-3)10-19(17)27-21(24)18(13)11-20(23)22-12-14-4-6-15(25-2)7-5-14/h4-10H,11-12H2,1-3H3,(H,22,23)

InChI Key

MJUIANQQCFLHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(4-methoxybenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article will explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C26H29NO6, with a molecular weight of approximately 451.5 g/mol. The structure features a chromenone core, methoxy groups, and an acetamide moiety, which contribute to its biological properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models. The mechanism involves blocking the NF-kB signaling pathway, which is crucial for the inflammatory response. This was demonstrated in studies where the compound reduced cytokine levels in LPS-induced RAW264.7 cells .

Anticancer Activity

The compound also displays cytotoxic effects against several cancer cell lines. It has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, showing promising IC50 values that indicate its potential as an anticancer agent. For instance, in vitro studies revealed that it could significantly reduce cell viability in these lines, suggesting its role in inhibiting tumor growth through apoptosis induction or cell cycle arrest .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Free Radical Scavenging : The compound may neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, which is often linked to inflammation and cancer progression.
  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, further supporting its anti-inflammatory effects.
  • NF-kB Pathway Modulation : By inhibiting the degradation of IκBα and preventing NF-kB translocation to the nucleus, the compound effectively reduces the expression of genes responsible for inflammation .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that while many share anti-inflammatory properties, this compound's unique structure allows for enhanced selectivity and potency.

Compound NameKey FeaturesBiological Activity
N-(4-methoxybenzyl)-2-(7-methoxy...Unique chromenone core with methoxy groupsAnti-inflammatory, anticancer
7-MethoxyflavoneLacks acetamide moietyAnti-inflammatory
Coumarin DerivativesVaries in functional groupsAntioxidant, antimicrobial
Chromone DerivativesSimilar core structureVaries widely; some are cytotoxic

Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of various derivatives, this compound showed superior inhibition of IL-6 and TNF-α compared to other tested compounds. The results indicated a significant reduction in inflammation markers in treated mice models.

Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects on MCF-7 cells, where the compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like Tamoxifen. This suggests a potential for development as a novel anticancer agent .

Scientific Research Applications

Anti-inflammatory Properties

N-(4-methoxybenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has demonstrated notable anti-inflammatory effects. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various conditions. The mechanism may involve the neutralization of free radicals and the reduction of oxidative stress, which are crucial for its therapeutic potential against chronic inflammatory diseases.

Anticancer Activity

The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Its unique structural features allow for interactions with molecular targets involved in cancer progression, suggesting potential applications in cancer therapy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
N-(4-methoxybenzyl)-2-(7-methoxy...Unique chromenone core with methoxy groupsAnti-inflammatory, anticancer
7-MethoxyflavoneLacks acetamide moietyAnti-inflammatory
Coumarin DerivativesVaries in functional groupsAntioxidant, antimicrobial
Chromone DerivativesSimilar core structureVaries widely; some are cytotoxic

This table highlights how the structural characteristics of this compound contribute to its distinct biological activities compared to related compounds.

Case Studies and Research Findings

Several studies have focused on the therapeutic applications of this compound:

  • In Vitro Studies : Research has shown that this compound can significantly reduce cell viability in cancer cell lines such as HeLa and MCF-7, indicating its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Investigations into its mechanism of action suggest that the compound may inhibit specific enzymes associated with oxidative stress and inflammation, providing insights into how it could be utilized in treating diseases characterized by these conditions.
  • Future Directions : Ongoing research aims to modify the compound's structure to enhance its selectivity and potency against specific molecular targets involved in disease processes. This could lead to the development of more effective therapeutic agents based on this compound's framework.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
Target Compound 2H-Chromen-2-one 7-Methoxy, 4-methyl; 4-methoxybenzyl Acetamide
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 2H-Chromen-2-one 4-Methyl, 7-yloxy; nitrobenzylidene Acetohydrazide
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives 2H-Chromen-2-one 8-Methoxy; thiazole ring Amide
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide 2H-Chromen-2-one 4-Methoxyphenoxy; phenyl Acetamide
2-(6-Chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide Quinazolinone 6-Chloro, 4-phenyl; 4-methoxybenzyl Acetamide

Key Observations :

  • The target compound’s 7-methoxy-4-methyl coumarin core distinguishes it from quinazolinone-based analogs (e.g., ) and thiazole-containing derivatives (e.g., ).
  • Acetamide vs. Acetohydrazide : The acetamide bridge in the target compound contrasts with the hydrazide group in ’s derivatives, which may reduce hydrolytic stability compared to hydrazides .

Physicochemical Properties

Table 3: Comparative Physical Properties
Compound Molecular Weight Melting Point (°C) IR (C=O, cm⁻¹) $^1$H-NMR (Key Signals)
Target Compound ~401.4* N/A ~1660-1680 (amide) δ 3.8 (OCH₃), δ 2.3 (CH₃), δ 6.8-7.5 (Ar-H)
2k () 357.3 288 1664 (amide) δ 10.13 (NH), δ 2.30 (CH₃)
13b () 357.4 274 1662 (amide) δ 3.77 (OCH₃), δ 7.00-7.92 (Ar-H)
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide 401.4 N/A N/A δ 3.8 (OCH₃), δ 6.8-8.1 (Ar-H)

*Calculated based on .
Key Insights :

  • The target’s methoxy groups result in distinct $^1$H-NMR signals (δ 3.8 ppm) compared to non-methoxy analogs.
  • Higher melting points in acetohydrazides (e.g., 288°C for 2k ) suggest stronger intermolecular hydrogen bonding than acetamides.

Pharmacological Potential (Inferred from Analogs)

  • Anti-Cancer Activity: Phenoxy acetamide derivatives with methoxyphenyl groups (e.g., ) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines.
  • Enzyme Inhibition : Coumarin-thiazole hybrids (e.g., ) show acetylcholinesterase inhibition, implying the target may interact with similar biological targets.

Preparation Methods

Acid-Amine Condensation via CDI Activation

The most well-documented synthesis involves a two-step process: (1) preparation of the coumarin-acetic acid intermediate and (2) coupling with 4-methoxybenzylamine using 1,1'-carbonyldiimidazole (CDI).

Synthesis of 2-(7-Methoxy-4-Methyl-2-Oxo-2H-Chromen-3-Yl)Acetic Acid

The coumarin-acetic acid intermediate is synthesized via condensation of 7-methoxy-4-methylsalicylaldehyde with succinic anhydride. In a typical procedure:

  • Reactants : 7-Methoxy-4-methylsalicylaldehyde (0.1 mol), succinic anhydride (0.3 mol), triethylamine (0.13 mol).

  • Conditions : Reflux in acetonitrile for 1–1.5 hours, followed by acidification with HCl to precipitate the product.

  • Yield : ~70–75% after recrystallization from sodium bicarbonate solution.

Coupling with 4-Methoxybenzylamine

The acetic acid derivative is activated with CDI and reacted with 4-methoxybenzylamine:

  • Reactants : 2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (10 mmol), CDI (10 mmol), 4-methoxybenzylamine (10 mmol).

  • Conditions : Stirred in dichloromethane at room temperature for 2–3 hours.

  • Workup : Purification via silica gel chromatography (MeOH/CH2_2Cl2_2, 1:20 v/v) yields the target compound as a yellow solid.

  • Yield : 58%.

Mechanistic Insight : CDI converts the carboxylic acid to an acyl imidazole intermediate, which undergoes nucleophilic attack by the amine to form the acetamide bond.

Alternative Coumarin Core Synthesis

The coumarin moiety can also be synthesized via Pechmann condensation, as demonstrated in a patent:

  • Reactants : Resorcinol (100 g), methyl acetoacetate (120 g), acidic catalyst (e.g., concentrated H2_2SO4_4, 15 g).

  • Conditions : Heated at 120°C for 2 hours.

  • Yield : >80% for 7-hydroxy-4-methylcoumarin, which is subsequently methylated to introduce the 7-methoxy group.

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

  • CDI vs. DCC : CDI is preferred over dicyclohexylcarbodiimide (DCC) due to milder conditions and easier byproduct removal (imidazole vs. dicyclohexylurea).

  • Solvent Effects : Dichloromethane provides optimal solubility for both the acid and amine, minimizing side reactions.

Temperature Control

  • Coupling Step : Room temperature (20–25°C) prevents epimerization and decomposition of the coumarin core.

Analytical Characterization

Spectroscopic Data

Key analytical data for the target compound:

Technique Data
IR (KBr, cm1^{-1}) 3282 (N–H stretch), 1725 (C=O, coumarin), 1640 (C=O, amide), 1611 (C=C aromatic).
1^1H NMR (DMSO-d6d_6) δ 8.43 (t, J = 5.6 Hz, 1H, NH), 7.86 (s, 1H, coumarin H-4), 7.60 (d, J = 8.4 Hz, 1H, aromatic), 3.85 (s, 3H, OCH3_3), 3.73 (s, 3H, OCH3_3).
HRMS m/z 354.1341 [M+H]+^+ (calc. 354.1341).

Purity Assessment

  • Melting Point : 189.6–191.4°C.

  • HPLC : >98% purity after column chromatography.

Challenges and Limitations

  • Low Yield in Coupling Step : The 58% yield highlights potential side reactions, such as imidazole recycling or incomplete activation.

  • Stereochemical Control : The planar coumarin core minimizes stereoisomerism, but racemization at the acetamide linkage remains a concern under basic conditions .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with the functionalization of the coumarin core (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl) followed by acetamide coupling. Key steps include:

  • Alkylation/arylation : Introducing the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions .
  • Acetamide formation : Reacting the coumarin intermediate with chloroacetyl chloride or activated esters in the presence of a base (e.g., triethylamine) .
  • Purification : Techniques like column chromatography or recrystallization are used, with HPLC monitoring to ensure >95% purity .
    Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (0–5°C for exothermic steps), and catalyst selection (e.g., DMAP for acylation) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and acetamide linkage (amide proton at δ 8.1–8.3 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 410.15) .
  • X-ray crystallography : Resolves stereochemistry; SHELXL is commonly used for refinement, with R-factors <0.05 for high-quality datasets .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial screening : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or kinases, with positive controls (e.g., celecoxib) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

Contradictions often arise from disorder or thermal motion. Strategies include:

  • Multi-parameter refinement : Using SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement .
  • Twinned data analysis : Employing HKLF5 in SHELXL for twin-law correction .
  • Validation tools : CheckCIF/PLATON to identify outliers in bond angles/geometry .

Q. What experimental designs address low yield in the final coupling step of the synthesis?

  • Catalyst screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling .
  • Microwave-assisted synthesis : Reducing reaction time (e.g., 30 mins at 120°C vs. 24 hrs conventionally) .
  • Byproduct analysis : LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How can researchers elucidate the compound’s mechanism of action against inflammatory targets?

  • Receptor binding assays : Radioligand displacement studies on FPR1/FPR2 receptors to measure Ki values .
  • Transcriptomics : RNA-seq of treated macrophages to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Molecular docking : Using AutoDock Vina to model interactions between the coumarin core and FPR active sites .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Phosphorylation of the acetamide group to enhance aqueous solubility .
  • Nanoparticle encapsulation : PLGA-based nanoparticles for sustained release in pharmacokinetic studies .
  • LogP optimization : Introducing hydrophilic substituents (e.g., hydroxyl groups) while monitoring permeability via Caco-2 assays .

Methodological Considerations

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

  • Calibration curves : Linear range (0.1–50 µg/mL) with R² >0.99 using LC-MS/MS .
  • Recovery tests : Spike-and-recovery experiments in plasma (target: 85–115% recovery) .
  • Stability studies : Assess degradation under light, temperature, and pH variations (e.g., 4°C vs. 25°C over 72 hrs) .

Q. What computational tools are recommended for predicting metabolic pathways?

  • ADMET predictors : SwissADME for phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) .
  • MetaSite : Identifies probable metabolic soft spots (e.g., demethylation of methoxy groups) .

Data Analysis and Reporting

Q. How can researchers statistically analyze discrepancies between biological replicates in dose-response assays?

  • ANOVA with post-hoc tests : Tukey’s HSD for pairwise comparisons of IC₅₀ values .
  • Outlier detection : Grubbs’ test to exclude non-significant replicates (α=0.05) .
  • Dose-response modeling : Four-parameter logistic curves in GraphPad Prism to calculate Hill coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.